

Commercial availability and suppliers of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 1-Boc-3-allylpiperidine-3-carboxylate*

Cat. No.: B1427356

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis and Procurement of **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate** for Advanced Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate**. Given that this specific molecule is not a readily available catalog item, this document focuses on its strategic synthesis from commercially available precursors, quality control, and potential applications, thereby empowering research and development endeavors.

Introduction: The Strategic Value of the Substituted Piperidine Scaffold

The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable scaffold for targeting a wide range of biological receptors. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances stability and allows for controlled, selective reactions at other positions of the ring.^{[1][2]}

The target molecule, **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate**, introduces a quaternary center at the C3 position, a structural feature that can impart unique pharmacological properties and metabolic stability to a drug candidate. The allyl group is not merely a steric

element; it is a versatile functional handle for subsequent chemical diversification through reactions such as metathesis, oxidation, or cross-coupling, further expanding its utility in drug discovery programs.[\[3\]](#)

Commercial Availability: A Custom Synthesis Imperative

A thorough survey of major chemical supplier catalogs indicates that **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate** is not offered as a stock product. Its structural complexity and specialized nature place it in the category of a niche building block, most practically obtained via custom synthesis.[\[1\]](#)

However, the key strategic precursor, Ethyl 1-Boc-piperidine-3-carboxylate, is commercially available in its racemic and enantiomerically pure forms ((R) and (S)). This availability is the logical and cost-effective starting point for the synthesis of the target compound.

Proposed Synthetic Pathway: α -Allylation of a Key Precursor

The most direct and logical route to obtain the target molecule is through the α -allylation of the commercially available Ethyl 1-Boc-piperidine-3-carboxylate. This process involves the formation of an enolate at the C3 position, followed by a nucleophilic attack on an allyl electrophile, such as allyl bromide.

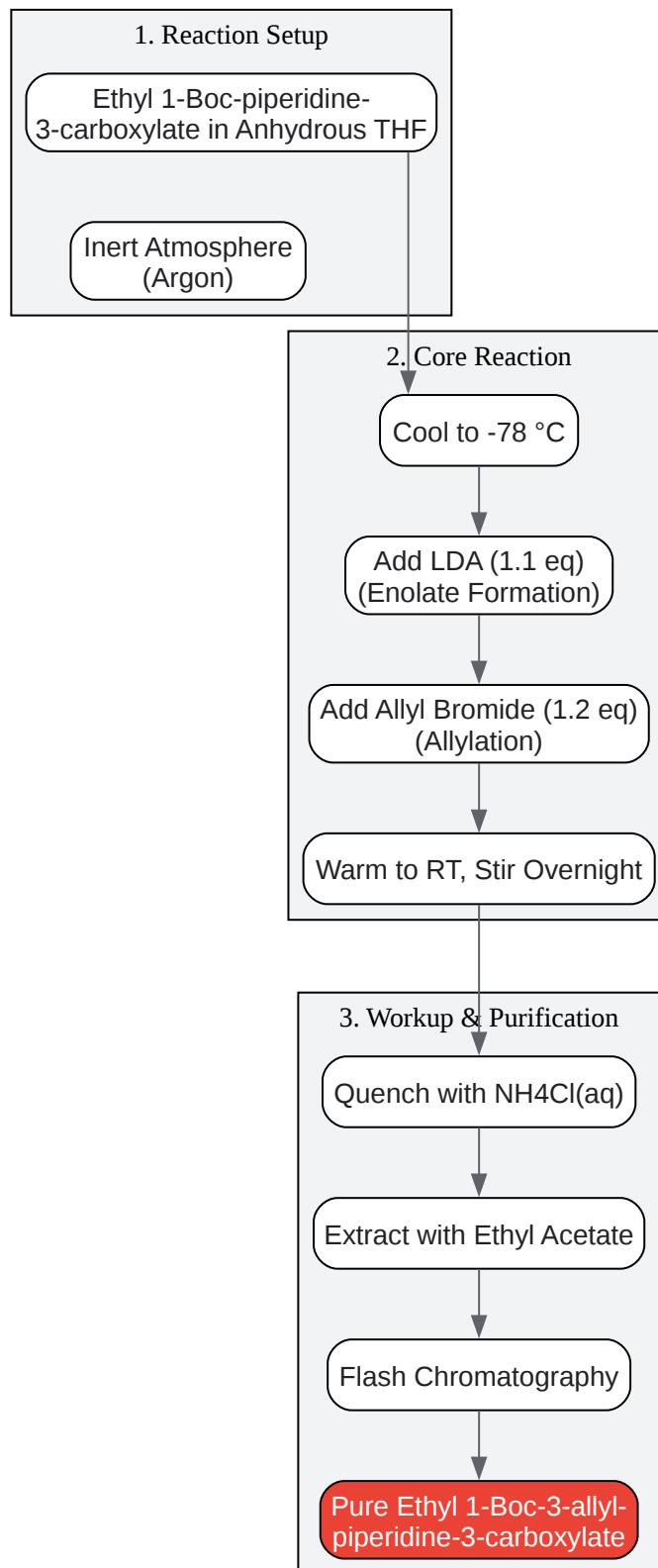
Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Objective: To synthesize **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate** from Ethyl 1-Boc-piperidine-3-carboxylate.

Materials:

- Ethyl 1-Boc-piperidine-3-carboxylate (racemic, (S)-, or (R)- form)
- Anhydrous Tetrahydrofuran (THF)


- Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
- Allyl bromide
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas supply

Procedure:

- Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add Ethyl 1-Boc-piperidine-3-carboxylate (1.0 equivalent). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
- Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA solution (1.1 equivalents) dropwise via syringe over 20 minutes. The causality here is critical: the low temperature prevents side reactions and degradation of the base, while slow addition ensures controlled formation of the lithium enolate. Stir the resulting solution at -78 °C for 1 hour.
- Allylation: Add allyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C. The slight excess of the alkylating agent ensures the reaction goes to completion. Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature and stir overnight.
- Workup: Quench the reaction by slowly adding saturated aqueous NH_4Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). The organic layers are combined, washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.

- Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the α -allylation of Ethyl 1-Boc-piperidine-3-carboxylate.

Commercial Availability of Key Precursors

The success of the synthesis hinges on the quality of the starting material. The following table summarizes the commercial availability of the key precursor, Ethyl 1-Boc-piperidine-3-carboxylate.

Compound Name	CAS Number	Enantiomer	Typical Purity	Key Suppliers
Ethyl (S)-N-Boc-piperidine-3-carboxylate	191599-51-6	(S)	≥95%	Sigma-Aldrich, Chem-Impex, ChemUniverse [1] [4] [5]
Ethyl (R)-N-Boc-piperidine-3-carboxylate	194726-40-4	(R)	≥95%	Sigma-Aldrich
Ethyl N-Boc-3-piperidinecarboxylate	130250-54-3	Racemic	N/A	Parchem [6]

Quality Control and Structural Verification

Post-synthesis, it is imperative to verify the structure and purity of the final product.

- ^1H NMR: The most telling evidence will be the appearance of new signals in the vinyl region (typically 5-6 ppm) corresponding to the allyl group protons, along with the disappearance of the proton at the C3 position.
- ^{13}C NMR: The appearance of new signals for the allyl carbons and, most importantly, a new quaternary carbon signal for the C3 position of the piperidine ring.
- Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product ($\text{C}_{16}\text{H}_{27}\text{NO}_4$, Mol. Wt.: 297.39 g/mol).
- HPLC: To determine the purity of the final compound and to resolve enantiomers if a chiral separation is required.

Applications in Drug Discovery and Medicinal Chemistry

The synthesized **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate** is a valuable building block for several therapeutic areas:

- CNS Drug Development: The piperidine scaffold is a privileged structure for targeting central nervous system receptors. The introduction of a C3-allyl group can be used to probe binding pockets and develop novel agents for neurological disorders.[1][7]
- Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted heterocyclic cores. The allyl handle allows for linkage to other pharmacophores or for the synthesis of complex macrocycles.
- Fragment-Based Drug Discovery (FBDD): The molecule itself can serve as a complex fragment for screening campaigns, with the allyl group providing a vector for fragment evolution.
- Peptide Mimetics: The rigidified piperidine core can be used to create constrained amino acid mimics for incorporation into peptidomimetic drugs, potentially improving stability and efficacy.[1]

Safety, Handling, and Storage

Handling: Based on safety data for similar compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[8] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[8]

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture, to ensure its long-term stability.[1]

Conclusion

While **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate** is not a commercially available, off-the-shelf reagent, it represents a highly valuable and accessible building block for advanced chemical synthesis. Through a straightforward and well-established α -allylation protocol using

readily available precursors, researchers can reliably produce this compound. Its unique structure, featuring a strategic quaternary center and a versatile allyl functional group, makes it a powerful tool for medicinal chemists aiming to develop next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. bocsci.com [bocsci.com]
- 4. (S)-N-Boc-哌啶-3-甲酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. parchem.com [parchem.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Commercial availability and suppliers of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1427356#commercial-availability-and-suppliers-of-ethyl-1-boc-3-allylpiperidine-3-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com